Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate
Description
Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate is a heterocyclic compound featuring a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a chlorine atom at position 2.
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 2-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-14-8(13)5(2)12-4-6(9)7(10)11-12/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
DQXDBJVDWLYSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the bromoacetate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Heterocyclic Modifications
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)
- Structure: Combines a pyrazole ring (substituted with 5-amino-3-hydroxy groups) fused to a pyran ring.
- Key Differences: The pyrazole in 11b lacks the 4-chloro substituent present in the target compound.
- Synthesis: Prepared via refluxing with ethyl cyanoacetate, suggesting similar pathways could apply to the target compound .
Ethyl 2-(4-((6-Chloro-2-Benzoxazolyl)Oxy)Phenoxy)Propanoate (Pyraflufen-Ethyl)
- Structure: Propanoate ester linked to a benzoxazole-phenoxy group.
- Key Differences: The benzoxazole and phenoxy substituents confer herbicidal activity, unlike the pyrazole core of the target compound. The absence of an amino group reduces nucleophilic reactivity compared to the target compound.
- Applications : Used as a post-emergence herbicide, highlighting how substituents dictate agrochemical functionality .
Chlorinated Pyrazole Analogs in Pharmaceuticals
Telotristat Ethiprate (Patent Example)
- Structure : Contains a 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl group linked to a trifluoroethoxy-pyrimidine system.
- Key Differences :
- The chlorine substituent is on a phenyl ring rather than a pyrazole, altering electronic effects and steric bulk.
- The trifluoroethoxy group enhances metabolic stability, a feature absent in the target compound.
- Applications: Used in solid dosage forms for treating carcinoid syndrome, emphasizing the role of chlorine in enhancing drug stability under storage conditions .
Propanoate Esters with Varied Heterocyclic Systems
Ethyl 2-(2-(4-Fluorophenyl)Hydrazono)Propanoate (23)
- Structure: Propanoate ester conjugated to a hydrazone group.
- Key Differences: The hydrazone moiety enables quantitative conversion from pyruvate, a feature relevant to analytical quantification methods (e.g., NMR with ethyl viologen as an internal standard). Lacks the pyrazole ring, limiting direct comparison but illustrating the versatility of propanoate esters in derivatization strategies .
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Stability : Chlorine substituents (e.g., in Telotristat Ethiprate) improve resistance to degradation under humid conditions, suggesting the 4-chloro group in the target compound may similarly enhance stability .
- Reactivity: The 3-amino group in the target compound could facilitate nucleophilic reactions or metal coordination, unlike non-amino analogs like pyraflufen-ethyl .
- Analytical Challenges : Quantifying such compounds via NMR may require derivatization (e.g., hydrazone formation) or internal standards (e.g., ethyl viologen) to avoid signal overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
